5-Fluoro-2-methyl-4-nitro-1H-indole-3-carbaldehyde
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Overview
Description
5-Fluoro-2-methyl-4-nitro-1H-indole-3-carbaldehyde: is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by the presence of a fluorine atom, a methyl group, a nitro group, and an aldehyde group attached to the indole ring. The unique combination of these functional groups imparts distinct chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-2-methyl-4-nitro-1H-indole-3-carbaldehyde typically involves multi-step reactions starting from commercially available precursors. One common method involves the nitration of 5-fluoro-2-methylindole, followed by formylation at the 3-position of the indole ring. The reaction conditions often include the use of strong acids or bases, appropriate solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced catalysts, and automated systems to streamline the synthesis process. The choice of solvents and reagents is also crucial to ensure scalability and environmental sustainability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The aldehyde group in 5-Fluoro-2-methyl-4-nitro-1H-indole-3-carbaldehyde can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: 5-Fluoro-2-methyl-4-nitro-1H-indole-3-carboxylic acid.
Reduction: 5-Fluoro-2-methyl-4-amino-1H-indole-3-carbaldehyde.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 5-Fluoro-2-methyl-4-nitro-1H-indole-3-carbaldehyde is used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable intermediate in the development of new pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is studied for its potential interactions with biological targets
Medicine: The compound and its derivatives are investigated for their potential therapeutic properties. They may exhibit antimicrobial, anticancer, or anti-inflammatory activities, making them candidates for further preclinical and clinical studies.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it suitable for various applications in material science and engineering.
Mechanism of Action
The mechanism of action of 5-Fluoro-2-methyl-4-nitro-1H-indole-3-carbaldehyde depends on its specific application. In biological systems, the compound may interact with enzymes, receptors, or other molecular targets, leading to various biochemical effects. For example, the nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The aldehyde group can form covalent bonds with nucleophilic sites in proteins, potentially modulating their activity.
Comparison with Similar Compounds
5-Fluoro-2-methyl-1H-indole-3-carbaldehyde: Lacks the nitro group, which may result in different chemical and biological properties.
5-Fluoro-4-nitro-1H-indole-3-carbaldehyde: Lacks the methyl group, which may affect its reactivity and interactions.
2-Methyl-4-nitro-1H-indole-3-carbaldehyde: Lacks the fluorine atom, which may influence its electronic properties and reactivity.
Uniqueness: The presence of the fluorine atom, methyl group, nitro group, and aldehyde group in 5-Fluoro-2-methyl-4-nitro-1H-indole-3-carbaldehyde imparts unique chemical and biological properties that distinguish it from other similar compounds. These functional groups can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C10H7FN2O3 |
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Molecular Weight |
222.17 g/mol |
IUPAC Name |
5-fluoro-2-methyl-4-nitro-1H-indole-3-carbaldehyde |
InChI |
InChI=1S/C10H7FN2O3/c1-5-6(4-14)9-8(12-5)3-2-7(11)10(9)13(15)16/h2-4,12H,1H3 |
InChI Key |
OYUNDNMJBKGKLH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(N1)C=CC(=C2[N+](=O)[O-])F)C=O |
Origin of Product |
United States |
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